Methyl 4-(benzyloxy)-2-hydroxybenzoate
Overview
Description
Methyl 4-(benzyloxy)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group attached to the benzene ring, along with a hydroxyl group and a methoxycarbonyl group
Mechanism of Action
Target of Action
Methyl 4-(benzyloxy)-2-hydroxybenzoate is a synthetic compound that has been studied for its potential in various biochemical applications . . It’s worth noting that similar compounds have been shown to target EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase), a protein that plays a crucial role in cell proliferation and survival .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to affect the egfr signaling pathway, which plays a crucial role in cell proliferation and survival . Additionally, benzylic compounds can participate in Suzuki–Miyaura cross-coupling, a widely-used carbon–carbon bond-forming reaction .
Pharmacokinetics
Similar compounds have been shown to have good physicochemical properties, suggesting potential bioavailability .
Result of Action
Similar compounds have been shown to have anti-proliferative effects against various cancer cell lines .
Action Environment
It’s worth noting that the reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-2-hydroxybenzoate typically involves the esterification of 4-(benzyloxy)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and efficiency. This may involve the use of continuous flow reactors and advanced purification techniques to obtain high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols and other reduced forms.
Substitution: Formation of halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Methyl 4-(benzyloxy)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the benzyloxy group, leading to different chemical and biological properties.
Methyl 2-hydroxybenzoate:
4-(Benzyloxy)-2-hydroxybenzoic acid: The acid form of the compound, which can be esterified to form Methyl 4-(benzyloxy)-2-hydroxybenzoate.
Uniqueness: this compound is unique due to the presence of both the benzyloxy and methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-hydroxy-4-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYPTZODBQEMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279980 | |
Record name | methyl 4-(benzyloxy)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-29-2 | |
Record name | NSC14990 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-(benzyloxy)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Methyl 4-(benzyloxy)-2-hydroxybenzoate as revealed by the study?
A1: The study elucidates several key structural features of this compound using crystallography:
- Benzene Ring Orientation: The molecule contains two benzene rings with a dihedral angle of 67.18° between them []. This spatial arrangement is significant as it can influence the molecule's interactions with other molecules.
- Torsion Angle: The Ca—Cm—O—Ca (a = aromatic and m = methylene) torsion angle is 172.6° [], providing insights into the molecule's flexibility and preferred conformation.
- Hydrogen Bonding: An intramolecular O—H⋯O hydrogen bond forms an S(6) ring within the molecule []. This interaction contributes to the molecule's overall stability and shape.
- Crystal Packing: Intermolecular C—H⋯O hydrogen bonds link the molecules, forming zigzag chains along the [] direction in the crystal lattice []. Additionally, C—H⋯π interactions further stabilize the crystal structure.
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